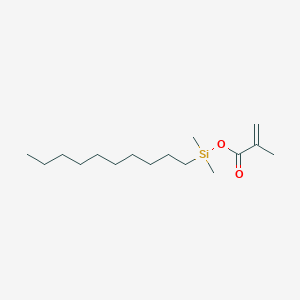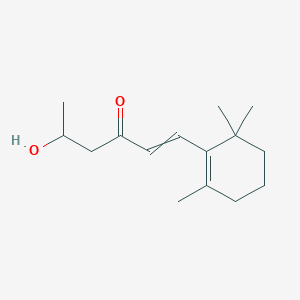![molecular formula C20H20FNO2 B14309864 2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione CAS No. 114215-34-8](/img/structure/B14309864.png)
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-di(propan-2-yl)aniline with phthalic anhydride in the presence of a suitable catalyst to form the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of isoindole oxides.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and isoindole moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine with similar structural features but lacking the isoindole and fluorine components.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: A compound with similar bulky substituents but different core structure and reactivity.
Uniqueness
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the fluorine atom and the isoindole moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
114215-34-8 |
|---|---|
Molecular Formula |
C20H20FNO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20FNO2/c1-11(2)14-6-5-7-15(12(3)4)18(14)22-19(23)16-9-8-13(21)10-17(16)20(22)24/h5-12H,1-4H3 |
InChI Key |
ASMQYFJUHZBFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
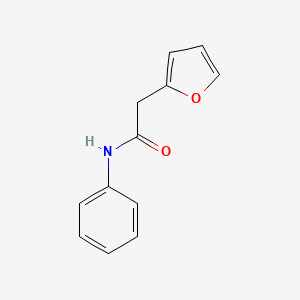
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
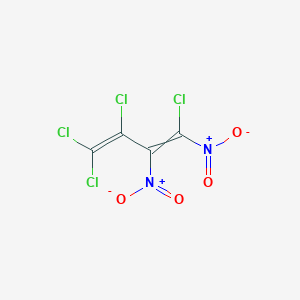
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
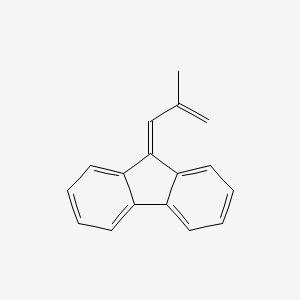
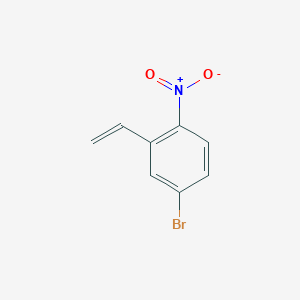
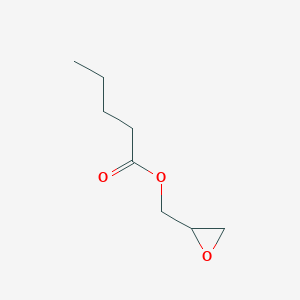
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
